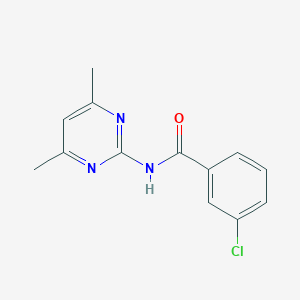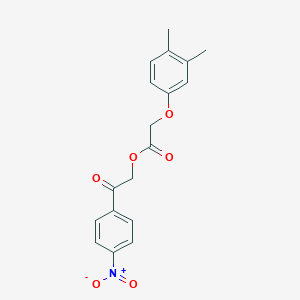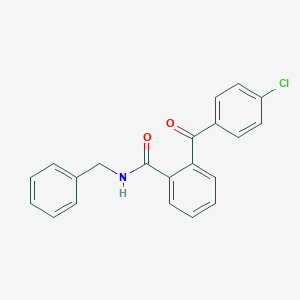
5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Research has demonstrated diverse chemical reactions involving compounds similar to 5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, highlighting their utility in synthetic chemistry. For example, the dichotomy in the ring-opening reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines showcases the potential for synthesizing a variety of cyclic and acyclic derivatives through controlled reactions (Šafár̆ et al., 2000). This research is crucial for understanding the reactivity of azepan-ylidene derivatives and their potential in creating novel organic compounds.
Electrochemical Properties
Another study focused on the electrochemical behavior of 5-(azulen-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones, investigating the influence of donor and acceptor substituents on their electrochemical characteristics (Ungureanu et al., 2011). This research is vital for applications in material science and electrochemistry, providing insights into the electronic properties of these compounds and their derivatives.
Crystal Structure Analysis
The synthesis and crystal structure analysis of related compounds, such as triethylammonium 5-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl]-1,3-dimethylpyrimidine-2,4,6-trionate, offer detailed insights into the molecular architecture and stability of these derivatives (Al-Sheikh et al., 2008). Understanding the crystal structure is essential for applications in material science, pharmaceuticals, and the development of functional materials.
Propiedades
IUPAC Name |
5-(azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2)16-10(14)9(11(15)17-12)8-6-4-3-5-7-13-8/h13H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOQRIWQBFOIGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2CCCCCN2)C(=O)O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(tert-butyl)-N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370696.png)

![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)
![N-(tert-butyl)-N-[3-(methylsulfanyl)-2-(5-methyl-2-thienyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370707.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)
![2-(3-methylphenoxy)-N-(4'-{[(3-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370709.png)
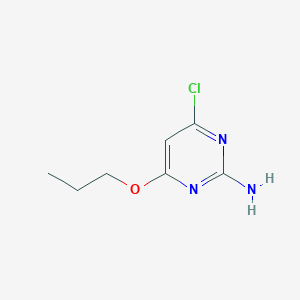
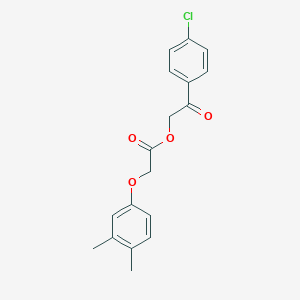
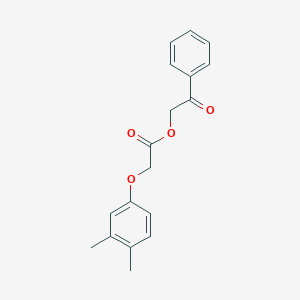

![N,N'-1,2-phenylenebis[2-(4-chlorophenoxy)acetamide]](/img/structure/B370719.png)
